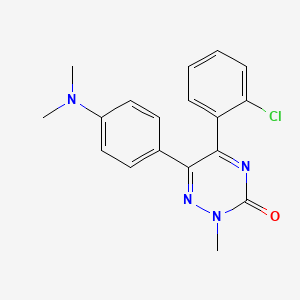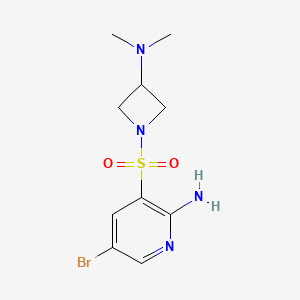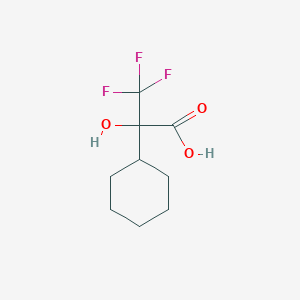
2-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-propionic acid is an organic compound characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a hydroxyl group attached to a propionic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-propionic acid typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto a propionic acid derivative. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-Cyclohexyl-3,3,3-trifluoro-2-oxo-propionic acid, while reduction of the carboxylic acid group can produce 2-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-propanol .
Applications De Recherche Scientifique
2-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Cycl
Propriétés
Formule moléculaire |
C9H13F3O3 |
|---|---|
Poids moléculaire |
226.19 g/mol |
Nom IUPAC |
2-cyclohexyl-3,3,3-trifluoro-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H13F3O3/c10-9(11,12)8(15,7(13)14)6-4-2-1-3-5-6/h6,15H,1-5H2,(H,13,14) |
Clé InChI |
WNXJNXZOYHFFFN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(C(=O)O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


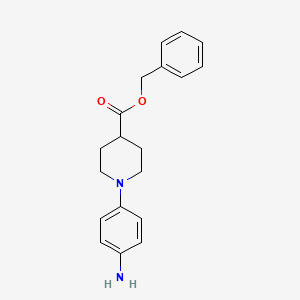


![3-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13922945.png)

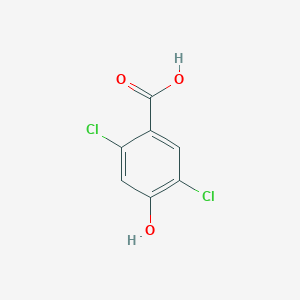
![Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate](/img/structure/B13922973.png)
![N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-1-amine](/img/structure/B13922977.png)
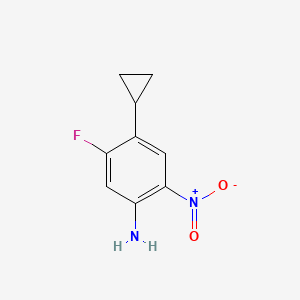
![N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine](/img/structure/B13922984.png)
